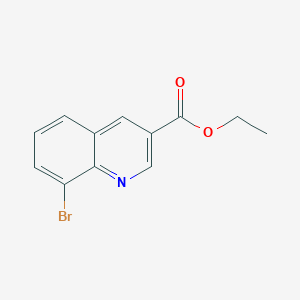

Ethyl 8-bromoquinoline-3-carboxylate

Overview

Description

Ethyl 8-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The InChI code for Ethyl 8-bromoquinoline-3-carboxylate is 1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis

The Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is the most efficient one for the synthesis of quinolines .Physical And Chemical Properties Analysis

Ethyl 8-bromoquinoline-3-carboxylate is a solid substance at room temperature . It has a molecular weight of 280.12 .Scientific Research Applications

1. Synthesis of Derivatives for Biological Activities

- Bifunctional Derivatives Synthesis : Derivatives of 8-methylquinoline-5-carboxylic acid, related to Ethyl 8-bromoquinoline-3-carboxylate, were synthesized for potential biological applications. These derivatives underwent transformations such as alcoholysis, bromination, and introduction of a methylamino group, leading to various compounds including hydrazides, amides, and anilides (Gracheva, Kovel'man, & Tochilkin, 1982).

2. Radiochemical Studies and Imaging

- [Tetrazoyl-11C]LY202157 Synthesis : A precursor related to Ethyl 8-bromoquinoline-3-carboxylate was used in the synthesis of [Tetrazoyl-11C]LY202157 for in vivo studies of the NMDA receptor channel complex. This involved a three-step synthesis, highlighting the compound's utility in advanced imaging and radiochemical applications (Ponchant et al., 2000).

3. Antibacterial and Antitubercular Activities

- Halomethylquinoline Building Block : Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, similar to Ethyl 8-bromoquinoline-3-carboxylate, was used in synthesizing novel quinoline derivatives. These compounds showed significant antibacterial and antitubercular activities, particularly against Mycobacterium smegmatis and various bacterial strains (Li et al., 2019).

4. Antibacterial Quinoline Carboxylic Acids

- Structure-Activity Relationships : Studies on antibacterial monosubstituted quinoline carboxylic acids led to the synthesis of disubstituted compounds. These showed significant activities against both Gram-positive and Gram-negative bacteria, indicating the potential of Ethyl 8-bromoquinoline-3-carboxylate derivatives in antibacterial applications (Koga et al., 1980).

5. Synthesis of Polyhydroquinoline Derivatives

- One-Pot Synthesis Method : Ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates were synthesized using a one-pot method. This demonstrates the compound's role in facilitating the synthesis of complex organic molecules, which could have various scientific applications (Khaligh, 2014).

Safety And Hazards

Ethyl 8-bromoquinoline-3-carboxylate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 8-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEFIYMEQZHVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627506 | |

| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromoquinoline-3-carboxylate | |

CAS RN |

347146-14-9 | |

| Record name | Ethyl 8-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole](/img/structure/B1592414.png)

![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)

![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)

![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)

![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)